Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Overview
Description
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate and related compounds are synthesized for various scientific purposes. For instance, Tang Li-jua (2015) reported the synthesis of a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, through cyclization and described its structure using IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).
Insecticidal Applications
Some thiadiazole derivatives have been evaluated for insecticidal properties. Fadda et al. (2017) synthesized various heterocycles, including a derivative similar to this compound, and tested them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis of Derivatives
Pokhodylo et al. (2018) described the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles, which shows the potential of such compounds in creating diverse chemical structures (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach has been applied to similar compounds. Başoğlu et al. (2013) explored this method for synthesizing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole, demonstrating an efficient way to produce such compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Fluorescence and Photoluminescence
The thiadiazole ligands have been studied for their fluorescence properties. Demir et al. (2019) investigated the strongly fluorescing silver(I) complex of a new thiadiazole ligand, providing insights into the luminescent characteristics of these compounds (Demir, Gür, Şener, Şener, & Alpaslan, 2019).
Antimicrobial Activity
Research into the antimicrobial activity of thiadiazole derivatives is also prominent. Makwane et al. (2018) synthesized a series of thiadiazole compounds and tested them for antimicrobial activity, highlighting the potential of these compounds in medical applications (Makwane, Srivastava, Dua, & Srivastava, 2018).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are currently unknown. This compound is a novel organoselenium compound , and organoselenium compounds have been explored for their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Mode of Action
Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of human carcinoma cells
Biochemical Pathways
Organoselenium compounds have been found to have a wide spectrum of biological activities, including antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulating effects . These effects suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Organoselenium compounds have been found to induce apoptotic cell death in certain types of human carcinoma cells . This suggests that this compound may have potential antitumor effects.
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-3-21-13(20)8(2)24-15-18-17-14(25-15)16-12(19)9-4-5-10-11(6-9)23-7-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURKLYFYYTTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321306 | |
Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-24-4 | |
Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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